1-(2-Hydroxy-2-methylbutyl)-3-(2-methoxyphenyl)urea 1-(2-Hydroxy-2-methylbutyl)-3-(2-methoxyphenyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC19970320
InChI: InChI=1S/C13H20N2O3/c1-4-13(2,17)9-14-12(16)15-10-7-5-6-8-11(10)18-3/h5-8,17H,4,9H2,1-3H3,(H2,14,15,16)
SMILES:
Molecular Formula: C13H20N2O3
Molecular Weight: 252.31 g/mol

1-(2-Hydroxy-2-methylbutyl)-3-(2-methoxyphenyl)urea

CAS No.:

Cat. No.: VC19970320

Molecular Formula: C13H20N2O3

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Hydroxy-2-methylbutyl)-3-(2-methoxyphenyl)urea -

Specification

Molecular Formula C13H20N2O3
Molecular Weight 252.31 g/mol
IUPAC Name 1-(2-hydroxy-2-methylbutyl)-3-(2-methoxyphenyl)urea
Standard InChI InChI=1S/C13H20N2O3/c1-4-13(2,17)9-14-12(16)15-10-7-5-6-8-11(10)18-3/h5-8,17H,4,9H2,1-3H3,(H2,14,15,16)
Standard InChI Key PJMJVYHJYFUGPL-UHFFFAOYSA-N
Canonical SMILES CCC(C)(CNC(=O)NC1=CC=CC=C1OC)O

Introduction

1-(2-Hydroxy-2-methylbutyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound classified as a urea derivative. Urea derivatives are widely studied in medicinal chemistry for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This compound's structure features a hydroxy-methylbutyl group and a methoxyphenyl moiety, which are known to influence its physicochemical and biological properties.

Synthesis

The synthesis of 1-(2-hydroxy-2-methylbutyl)-3-(2-methoxyphenyl)urea typically involves:

  • Preparation of the Urea Backbone: Reaction of isocyanates with amines under controlled conditions.

  • Functionalization: Incorporation of the hydroxy-methylbutyl group and the methoxyphenyl moiety using selective alkylation or substitution reactions.

  • Purification: Techniques such as recrystallization or column chromatography are employed to isolate the final product.

Enzyme Inhibition

Urea derivatives are known for their urease inhibitory activity. Urease is an enzyme implicated in several pathological conditions, including peptic ulcers and kidney stone formation. Compounds with similar structures have demonstrated potent inhibitory effects by forming hydrogen bonds with the active site of urease enzymes .

Anticancer Potential

The methoxyphenyl group in related urea derivatives has been associated with antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). These compounds often act by interfering with signaling pathways critical for cell growth .

Medicinal Chemistry

  • Potential lead compound for developing urease inhibitors.

  • Basis for designing anticancer agents targeting specific kinases or signaling pathways.

Industrial Use

Urea derivatives are also explored in agricultural chemistry as enzyme inhibitors to enhance fertilizer efficiency.

Safety and Toxicology

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